2,4-Dimethyl-2'-piperidinomethyl benzophenone
Description
Chemical Nomenclature and Structural Identification
2,4-Dimethyl-2'-piperidinomethyl benzophenone (CAS RN: 898773-24-5) is a benzophenone derivative characterized by methyl substituents at the 2- and 4-positions of one aromatic ring and a piperidinomethyl group at the 2'-position of the adjacent ring. Its systematic IUPAC name is (2,4-dimethylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone , reflecting the substitution pattern and functional groups. The molecular formula is C₂₁H₂₅NO , with a molecular weight of 307.43 g/mol .
The compound’s structure features a benzophenone core (two benzene rings connected by a ketone group) modified with:
- Two methyl groups on the first benzene ring (positions 2 and 4)
- A piperidinomethyl group (-CH₂-N-piperidine) on the second benzene ring (position 2').
Key spectral data for structural confirmation include:
| Property | Value | Source |
|---|---|---|
| Density | 1.073 g/cm³ | |
| Boiling Point | 451.3 ± 33.0 °C (predicted) | |
| LogP | 4.458 | |
| Refractive Index | 1.579 |
The SMILES notation (O=C(C1=CC=CC=C1CN2CCCCC2)C3=CC=C(C)C=C3C) and InChIKey (NVIGQQNUFBIALJ-UHFFFAOYSA-N) further validate its stereoelectronic profile.
Historical Context in Benzophenone Derivative Research
Benzophenone derivatives have been studied since the mid-20th century for their photostability and electronic properties. The synthesis of functionalized benzophenones gained momentum in the 1970s–1980s, driven by their utility in polymer UV stabilization and pharmaceutical intermediates. For example, Kanzaki Paper Mfg Co. patented methods for synthesizing high-purity benzophenones via oxidation of 3-phenylphthalide derivatives in 1982.
In the 21st century, research expanded into optoelectronics. A 2024 review highlighted benzophenone derivatives as host materials in organic light-emitting diodes (OLEDs) due to their twisted geometry, which reduces intermolecular quenching and enhances electroluminescence efficiency. The introduction of piperidine moieties, as in this compound, emerged as a strategy to fine-tune solubility and charge transport properties.
Significance of Piperidine Moieties in Functionalized Aromatic Systems
Piperidine, a six-membered amine heterocycle, confers unique physicochemical and biological properties to aromatic compounds. In this compound, the piperidine group:
- Enhances solubility in polar solvents via nitrogen lone-pair interactions.
- Modulates electron density through inductive effects, altering reactivity in substitution reactions.
- Serves as a hydrogen-bond acceptor , facilitating interactions with biological targets (e.g., enzymes).
Comparative analysis of piperidine-containing benzophenones:
The piperidine ring’s chair conformation and basic nitrogen make it a versatile scaffold for drug design, as seen in antipsychotics and antivirals. In materials science, its steric bulk prevents crystallinity, aiding amorphous film formation in OLEDs.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16-10-11-19(17(2)14-16)21(23)20-9-5-4-8-18(20)15-22-12-6-3-7-13-22/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXWQQOWFNYWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643594 | |
| Record name | (2,4-Dimethylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-24-5 | |
| Record name | Methanone, (2,4-dimethylphenyl)[2-(1-piperidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dimethylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzophenone Core
The benzophenone moiety is commonly synthesized via Friedel-Crafts acylation, which involves the reaction of benzoyl chloride with substituted aromatic compounds. For 2,4-dimethylbenzophenone derivatives, the starting aromatic compound would be 2,4-dimethylbenzene or a suitable derivative.
-
- Catalyst: Anhydrous aluminum chloride (AlCl3)
- Solvent: Anhydrous benzene or similar inert solvent
- Temperature: Controlled reflux conditions
- Molar Ratio: Benzoyl chloride to aromatic substrate approximately 1:10 to favor monoacylation
Advantages: High efficiency, relatively straightforward industrial scalability
- Disadvantages: Use of corrosive AlCl3, generation of HCl by-product, requirement for careful handling of benzoyl chloride
Alternative methods for benzophenone core formation include the benzoic acid method and other acylation routes, but Friedel-Crafts remains predominant due to its simplicity and yield.
Introduction of the Piperidinomethyl Group
The piperidinomethyl substituent is introduced typically via alkylation or reductive amination of the benzophenone intermediate:
Alkylation Route: The benzophenone intermediate bearing a suitable leaving group (e.g., halomethyl) at the 2' position is reacted with piperidine under basic or neutral conditions to form the piperidinomethyl linkage.
Reductive Amination Route: The benzophenone carbonyl group can be converted to an imine or iminium intermediate with piperidine or a piperidine derivative, followed by reduction to yield the piperidinomethyl product. This method allows selective introduction of the amine moiety and can be performed under mild conditions.
-
- A solution of 2,4-dimethylbenzophenone is reacted with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
- Reaction solvent: Dichloromethane or 1,4-dioxane
- Base: Triethylamine may be used to scavenge acid by-products
- Temperature: Ambient to mild heating (0–60°C)
- Reaction time: Several hours to overnight
This method parallels the synthesis of related amine-substituted benzophenones and piperidine derivatives, as described in the synthesis of DIMETHYL-(2-PIPERIDIN-4-YL-ETHYL)-AMINE and related compounds.
Purification and Characterization
- Typical purification involves extraction, washing with aqueous bicarbonate and brine, drying over anhydrous sodium sulfate, and chromatographic purification on silica gel.
- Characterization is performed by NMR, IR, and mass spectrometry to confirm the substitution pattern and purity.
Data Table: Summary of Preparation Steps for this compound
| Step | Reaction Type | Reagents & Conditions | Outcome / Notes |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | 2,4-Dimethylbenzene + Benzoyl chloride, AlCl3, reflux in benzene | Formation of 2,4-dimethylbenzophenone core |
| 2 | Halomethylation (if needed) | Introduction of halomethyl group at 2' position via chloromethylation | Prepares intermediate for amine substitution |
| 3 | Reductive Amination / Alkylation | Piperidine + benzophenone intermediate, NaBH(OAc)3 or NaCNBH3, triethylamine, DCM or dioxane, RT to 60°C | Formation of piperidinomethyl substituent |
| 4 | Purification | Extraction, washing, drying, silica gel chromatography | Isolation of pure this compound |
Research Findings and Notes
- The Friedel-Crafts acylation method is favored for its efficiency but requires careful handling of corrosive reagents and by-products.
- Reductive amination offers a selective and mild approach to introduce the piperidinomethyl group, minimizing side reactions and preserving sensitive functional groups.
- Alternative synthetic routes may involve direct nucleophilic substitution on pre-functionalized benzophenone derivatives or multi-step synthesis involving intermediate protection/deprotection strategies.
- Literature on closely related compounds such as 2,3-dimethyl-2'-piperidinomethyl benzophenone supports the general synthetic approach and provides structural analog data.
- No direct, detailed synthetic procedure for this compound was found in open literature; however, extrapolation from structurally similar compounds and general benzophenone chemistry is reliable for method development.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to alcohols.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
2,4-Dimethyl-2’-piperidinomethyl benzophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce physiological effects.
Altering Cellular Processes: Affecting cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Benzophenone derivatives with piperidinomethyl or related groups exhibit significant variations in activity and properties depending on substituent positions and types. Key analogues include:
Key Observations :
- Substituent Position : The 2,4-dimethyl configuration in the target compound enhances steric bulk and lipophilicity (LogP ~3.98 estimated) compared to halogenated analogues, which may improve membrane permeability .
- Electronic Effects : Methyl groups are electron-donating, increasing electron density on the aromatic ring, whereas halogens (Cl, Br) are electron-withdrawing, altering reactivity in photochemical or catalytic applications .
Physicochemical Properties
- Solubility: The piperidinomethyl group enhances water solubility compared to non-polar derivatives (e.g., 4'-cyano-3-piperidinomethyl benzophenone) but less than hydroxylated analogues .
- Thermal Stability: Boiling points for piperidinomethyl benzophenones range from 418–438°C, with methyl-substituted derivatives likely having lower values due to reduced molecular weight .
- Spectroscopic Profiles : NMR data for analogues (e.g., isoxanthochymol) show distinct methyl and prenyl group signals (δH 0.77–1.79), differing from the target compound’s sharp methyl singlets .
Biological Activity
2,4-Dimethyl-2'-piperidinomethyl benzophenone is a compound that belongs to the class of benzophenones, which are widely recognized for their applications in various fields, including cosmetics, pharmaceuticals, and materials science. This compound is characterized by its unique structural features, including a piperidinomethyl group and methyl substitutions on the benzene ring. Recent studies have begun to explore its biological activity, particularly its potential antimicrobial and anticancer properties.
- Molecular Formula : C21H25NO
- Molecular Weight : 307.4 g/mol
- IUPAC Name : this compound
Structure
The structure of this compound can influence its biological activity significantly. The presence of the piperidine moiety is believed to enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Antimicrobial Properties
Preliminary investigations indicate that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In a study assessing the antibacterial efficacy of various benzophenones, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research has also focused on the anticancer properties of this compound. In vitro studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways.
Case Study: Cytotoxicity Assay
A cytotoxicity assay conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular enzymes and receptors involved in cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds.
| Compound | Antibacterial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | 32 | 15 |
| Benzophenone-3 | 64 | Not evaluated |
| Benzophenone-4 | 128 | Not evaluated |
Safety Assessment
While exploring the biological activities of this compound, safety assessments are crucial. Benzophenones have been evaluated for their potential toxicity and mutagenicity. Current findings suggest that certain derivatives do not exhibit significant mutagenic effects . Additional studies are necessary to fully characterize the safety profile of this compound.
Q & A
Basic: What are the optimal synthetic routes for 2,4-Dimethyl-2'-piperidinomethyl benzophenone, and how can purity be ensured?
Methodological Answer:
The synthesis of piperidinomethyl-substituted benzophenones typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, piperidine derivatives can be functionalized via coupling with benzophenone precursors under catalytic conditions (e.g., AlCl₃ or Pd-based catalysts). Purity is ensured through iterative recrystallization using solvents like n-hexane/EtOAc (5:5) and validated via HPLC (retention time analysis) and ¹H/¹³C-NMR to confirm structural integrity . Elemental analysis (C, H, N) is critical to verify stoichiometric ratios and rule out byproducts.
Basic: How should researchers design experiments to quantify this compound in complex matrices?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended, using optimized mobile phases (e.g., methanol/sodium acetate buffer at pH 4.6) for separation. Calibration curves should be prepared with high-purity standards (≥98%) dissolved in methanol or acetonitrile. For biological matrices, solid-phase extraction (SPE) with C18 cartridges improves recovery rates. Method validation requires assessing limits of detection (LOD < 0.1 ng/mL) and precision (RSD < 5%) .
Advanced: How can contradictions in diffusion coefficient data for benzophenone derivatives in polymer matrices be resolved?
Methodological Answer:
Discrepancies in diffusion coefficients (e.g., 1.3 × 10⁻¹⁰ vs. 1.0 × 10⁻¹¹ m²/s for benzophenone in PDMS) arise from solvent polarity (acetone vs. ethanol) and substrate pretreatment (e.g., pre-soaking PDMS in acetone). To reconcile data, replicate experiments under standardized conditions:
- Use identical solvent systems.
- Control drying times (≥60 minutes to stabilize surface concentration).
- Validate models (e.g., Fick’s law) with in situ spectroscopic monitoring (UV-Vis or FTIR) to track concentration gradients .
Advanced: What mechanistic insights explain the alkali metal selectivity in photoactivated electron transfer reactions involving this compound?
Methodological Answer:
KOtBu selectively facilitates electron transfer to benzophenone derivatives via potassium-ion-mediated complexation, shifting absorption spectra into the visible range (365–400 nm). TDDFT calculations confirm that photoexcitation induces an n→π* transition on the butoxide oxygen, enabling electron transfer within the complex. NaOtBu lacks this effect due to weaker cation-π interactions. Experimental validation includes radical trapping (e.g., methyl/ethyl adduct formation) and coupling reactions (e.g., BHAS coupling with p-iodotoluene) .
Advanced: How can photocatalytic reduction of this compound be optimized for high selectivity?
Methodological Answer:
Use TiO₂-P25 catalysts (2 g/L) under UV irradiation with low substrate concentrations (0.5 mM) to minimize side reactions (e.g., over-reduction). Control oxygen levels, as O₂ quenches ketyl radicals. Solvent choice (e.g., acetonitrile vs. ethanol) impacts reaction kinetics; polar aprotic solvents enhance charge separation. Monitor progress via GC-MS or in situ UV spectroscopy to detect intermediates like benzhydrol .
Basic: What safety protocols are recommended for handling this compound, given benzophenone derivatives’ toxicological profiles?
Methodological Answer:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
- Avoid Tollens’ reagent (no reaction), but employ iodoform tests for ketone confirmation.
- Monitor endocrine disruption potential via in vitro assays (e.g., estrogen receptor binding).
- Dispose of waste via incineration or certified hazardous waste services, adhering to EPA guidelines .
Advanced: How can computational modeling aid in predicting the compound’s reactivity and stability?
Methodological Answer:
Density functional theory (DFT) optimizes reaction pathways (e.g., electron transfer barriers, radical stability). Molecular dynamics (MD) simulations predict diffusion behavior in polymer matrices (e.g., PDMS). Solvent effects are modeled using COSMO-RS. Validate predictions with experimental data (e.g., UV-Vis spectra, HPLC retention times) .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
